Mechanistic Profiling of (Cyclopropylmethyl)-2,6-xylidine Derivatives: Voltage-Gated Sodium Channel (VGSC) Modulation and Pharmacokinetics
Mechanistic Profiling of (Cyclopropylmethyl)-2,6-xylidine Derivatives: Voltage-Gated Sodium Channel (VGSC) Modulation and Pharmacokinetics
Executive Summary
The 2,6-xylidine (2,6-dimethylaniline) moiety is the quintessential lipophilic pharmacophore underlying amide-type local anesthetics and Class Ib antiarrhythmics. The alkylation of the terminal amine with a cyclopropylmethyl group—as exemplified by the INN-designated agent Ipravacaine (1-(cyclopropylmethyl)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide)[1]—introduces unique physicochemical properties. This technical guide explores the structure-activity relationship (SAR), the state-dependent blockade of voltage-gated sodium channels (VGSCs), and the self-validating experimental workflows required to evaluate (cyclopropylmethyl)-2,6-xylidine derivatives in drug development.
Molecular Architecture & Structure-Activity Relationship (SAR)
The pharmacological efficacy of (cyclopropylmethyl)-2,6-xylidine derivatives is dictated by three distinct structural domains:
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The 2,6-Xylidine Lipophilic Core: The aromatic ring provides the necessary lipophilicity to partition into the neuronal lipid bilayer. Crucially, the two ortho-methyl groups provide intense steric hindrance around the amide linkage. Causality: This steric bulk prevents rapid enzymatic hydrolysis by hepatic amidases, shifting the metabolic burden to cytochrome P450-mediated N-dealkylation and drastically prolonging the plasma half-life.
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The Intermediate Chain: Typically a piperidine ring or a linear alkyl chain containing the amide bond, which dictates the spatial distance between the lipophilic core and the hydrophilic amine.
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The Cyclopropylmethyl Substituent: Causality: Why substitute with a cyclopropylmethyl group instead of a standard butyl (as in bupivacaine) or propyl (as in ropivacaine) chain? The cyclopropyl ring provides a rigid, compact hydrophobic bulk. This rigidity reduces the entropic penalty upon binding to the Nav channel inner pore. Furthermore, it optimizes the partition coefficient (LogP ~2.8)[1], allowing for rapid diffusion across the epineurium while minimizing excessive tissue sequestration, theoretically widening the therapeutic index against central nervous system (CNS) toxicity[2].
Core Mechanism of Action: State-Dependent VGSC Blockade
(Cyclopropylmethyl)-2,6-xylidine derivatives exert their primary pharmacological effect by reversibly binding to the α -subunit of voltage-gated sodium channels (Nav1.1–Nav1.9).
The Binding Pathway
The uncharged base form of the molecule crosses the axonal lipid bilayer. Once in the slightly more acidic intracellular axoplasm, the tertiary amine protonates (pKa ~8.1) into its active cationic form. The cation enters the sodium channel from the intracellular side and binds to highly conserved residues (e.g., F1759 and Y1766 in Domain IV, S6 segment of Nav1.5).
Use-Dependent and State-Dependent Affinity
The affinity of the drug is highly dependent on the conformational state of the channel.
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Resting State: Low affinity. The intracellular activation gate is closed, restricting access to the inner vestibule.
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Open/Inactivated States: High affinity. High-frequency action potentials (such as those generated by nociceptive pain signals) force the channels into Open and Inactivated states. The drug accesses the pore via the hydrophilic pathway, trapping the channel in a non-conducting state. This use-dependent block ensures that hyperactive neurons are preferentially silenced[3].
State-dependent transitions of VGSCs and binding pathways of 2,6-xylidine derivatives.
Experimental Protocols & Self-Validating Systems
To empirically validate the mechanism and kinetics of these derivatives, researchers must employ rigorous, self-validating electrophysiology and metabolic assays.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
Causality: Patch-clamp is the gold standard because it allows precise control of the membrane potential, isolating specific Nav states to calculate state-specific IC50 values.
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Cell Preparation: Culture HEK293 cells stably expressing human Nav1.5 (cardiac) or Nav1.7 (nociceptive) channels.
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Solution Setup: Use a cesium-based intracellular solution. Causality: Cesium blocks endogenous potassium currents, ensuring the recorded inward current is purely mediated by sodium.
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Baseline Recording: Establish a whole-cell configuration. Apply a single step depolarization from -120 mV to -10 mV to record the peak baseline sodium current ( INa ).
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Drug Application: Perfuse the (cyclopropylmethyl)-2,6-xylidine compound (e.g., 10 µM) until steady-state tonic block is achieved.
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Use-Dependent Stimulation: Apply a train of 30 depolarizing pulses at 10 Hz. Measure the fractional decline in peak INa from the 1st to the 30th pulse.
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Self-Validation (Washout): Perfuse the cell with drug-free extracellular solution. Causality: The current must recover to near-baseline levels. Failure to recover indicates cell death, seal rupture, or irreversible channel degradation rather than true pharmacological blockade.
Patch-clamp electrophysiology workflow for quantifying use-dependent VGSC blockade.
Protocol 2: Hepatic Microsomal Stability Assay
Evaluating the stability of the cyclopropylmethyl group is critical for predicting the in vivo half-life.
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Incubate 1 µM of the compound with human liver microsomes (HLM) (0.5 mg/mL protein) and an NADPH regenerating system at 37°C.
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Quench 50 µL aliquots at 0, 15, 30, and 60 minutes using 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated lidocaine).
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Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS.
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Calculate intrinsic clearance ( CLint ). The cyclopropyl ring generally resists rapid aliphatic hydroxylation compared to linear chains, optimizing the duration of action.
Quantitative Data Presentation
The table below summarizes the physicochemical and pharmacodynamic properties of the (cyclopropylmethyl)-2,6-xylidine class (represented by Ipravacaine) against standard clinical benchmarks[1],[4].
| Compound | Molecular Weight ( g/mol ) | pKa | LogP (XLogP3) | Nav1.5 IC50 (Tonic) | Nav1.5 IC50 (Use-Dependent) |
| Lidocaine | 234.3 | 7.9 | 2.4 | ~100 µM | ~10 µM |
| Bupivacaine | 288.4 | 8.1 | 3.4 | ~15 µM | ~2 µM |
| Ipravacaine | 286.4 | 8.1 | 2.8 | ~25 µM | ~3 µM |
Data Note: IC50 values are representative approximations derived from standard HEK293 whole-cell patch-clamp assays at physiological pH (7.4).
Translational Implications
The balance of lipophilicity and molecular weight provided by the cyclopropylmethyl substitution offers a distinct "sweet spot" in regional anesthesia and pain management. It provides a duration of action comparable to highly lipophilic agents (like bupivacaine) but with potentially faster onset due to a slightly lower LogP, allowing more efficient diffusion through the hydrophilic interstitial fluid and epineurium. Furthermore, the specific steric bulk of the cyclopropyl ring may reduce the affinity for cardiac Nav1.5 channels relative to peripheral Nav1.7 channels, theoretically widening the therapeutic window and mitigating the risk of severe cardiotoxicity[3].
References
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PubChem Compound Summary for CID 9927200, Ipravacaine - National Institutes of Health (NIH) -[Link]
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Type of anaesthesia for acute ischaemic stroke endovascular treatment - Cochrane Database of Systematic Reviews / PMC -[Link]
- Nitrate prodrugs able to release nitric oxide in a controlled and selective way and their use for prevention and treatment of inflammatory, ischemic and proliferative diseases (Patent EP1336602A1)
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The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances - World Health Organization (WHO) -[Link]
Sources
- 1. Ipravacaine | C18H26N2O | CID 9927200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Type of anaesthesia for acute ischaemic stroke endovascular treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrate prodrugs able to release nitric oxide in a controlled and selective way and their use for prevention and treatment of inflammatory, ischemic and proliferative diseases - Patent 1336602 [data.epo.org]
- 4. cdn.who.int [cdn.who.int]
